(E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde is an organic compound characterized by the presence of a pyrimidine ring substituted with a methyl group at the 2-position and an acrylaldehyde moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde typically involves the condensation of 2-methylpyrimidine-5-carbaldehyde with an appropriate aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation, which involves the reaction of 2-methylpyrimidine-5-carbaldehyde with acrolein in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 3-(2-methylpyrimidin-5-yl)acrylic acid.
Reduction: 3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
(E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrimidine ring can interact with nucleic acids, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-pyridinyl)acrylaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(E)-3-(2-thiazolyl)acrylaldehyde: Similar structure but with a thiazole ring instead of a pyrimidine ring.
(E)-3-(2-furyl)acrylaldehyde: Similar structure but with a furan ring instead of a pyrimidine ring.
Uniqueness
(E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde is unique due to the presence of the methyl-substituted pyrimidine ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern and electronic properties of the pyrimidine ring can result in distinct interactions with molecular targets, making this compound valuable for various applications.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(E)-3-(2-methylpyrimidin-5-yl)prop-2-enal |
InChI |
InChI=1S/C8H8N2O/c1-7-9-5-8(6-10-7)3-2-4-11/h2-6H,1H3/b3-2+ |
InChI Key |
NTFUYEQEVHVXLC-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NC=C(C=N1)/C=C/C=O |
Canonical SMILES |
CC1=NC=C(C=N1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.